N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound characterized by a complex structure combining chlorinated benzooxazepine and thiophene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method includes:
Formation of the benzooxazepine core: The chlorination of 2-amino-3-chlorobenzoic acid followed by a condensation reaction with glycolaldehyde results in the formation of the benzooxazepine ring.
Attachment of the ethylthiophene moiety: The intermediate benzooxazepine is then reacted with ethylthiophene-2-sulfonamide under specific conditions to achieve the final compound.
Industrial Production Methods: Industrial production often mirrors laboratory synthetic routes but is optimized for large-scale output. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides, typically requiring oxidizing agents like potassium permanganate.
Reduction: Reduction reactions, often catalyzed by agents such as lithium aluminum hydride, result in the removal of oxygen functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or sulfonamide sites, when exposed to strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, alkoxides.
Major Products: These reactions can lead to a variety of products, including:
Hydroxy derivatives via oxidation.
Amino derivatives via nucleophilic substitution.
Reduced benzooxazepine derivatives via reduction.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules due to its functional groups and structural complexity.
Biology: Studies have investigated its potential as a pharmacophore in the design of new drugs, especially those targeting the central nervous system.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory and anti-cancer properties, though these are largely experimental and require further investigation.
Industry: Used in materials science for creating specialized polymers and as a starting material in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action largely depends on the specific application and context. Generally:
Molecular Targets: The benzooxazepine core interacts with various enzymes and receptors in biological systems, affecting their function.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and neurotransmission by binding to specific molecular targets.
Comparison with Similar Compounds
Benzooxazepines: Share the core structure but may differ in substitution patterns or additional functional groups.
Thiophene sulfonamides: Have similar sulfonamide functionalities but with different heterocyclic cores.
Uniqueness: N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is unique due to its combined benzooxazepine and thiophene sulfonamide structures, offering a versatile platform for diverse chemical reactions and potential biological activities.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-3-4-13-11(8-12)9-18(14(19)10-22-13)6-5-17-24(20,21)15-2-1-7-23-15/h1-4,7-8,17H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKSIOUXPYEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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